molecular formula C13H20N2O3S B4441124 N-isobutyl-4-methyl-3-[(methylsulfonyl)amino]benzamide

N-isobutyl-4-methyl-3-[(methylsulfonyl)amino]benzamide

Cat. No.: B4441124
M. Wt: 284.38 g/mol
InChI Key: OFJNAHDDSXGFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-4-methyl-3-[(methylsulfonyl)amino]benzamide (also known as NSC745887) is a compound that has attracted significant attention from the scientific community due to its potential applications in cancer treatment.

Mechanism of Action

NSC745887 is believed to exert its cytotoxic effects through multiple mechanisms. One proposed mechanism involves the inhibition of DNA replication and repair, which leads to DNA damage and ultimately cell death. Another proposed mechanism involves the induction of oxidative stress, which can also lead to cell death. However, further research is needed to fully elucidate the mechanism of action of NSC745887.
Biochemical and Physiological Effects:
NSC745887 has been found to affect various biochemical and physiological processes in cancer cells. It has been shown to inhibit the activity of enzymes involved in DNA replication and repair, such as topoisomerase II and PARP-1. Additionally, NSC745887 has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death.

Advantages and Limitations for Lab Experiments

One advantage of NSC745887 is its ability to induce apoptosis in cancer cells, which is a desirable characteristic for cancer treatment. Furthermore, NSC745887 has been found to have low toxicity in normal cells, which is important for minimizing side effects. However, one limitation of NSC745887 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on NSC745887. One area of interest is the development of more efficient synthesis methods for NSC745887. Another area of interest is the elucidation of the mechanism of action of NSC745887, which could provide insights into the development of more effective cancer treatments. Additionally, further research is needed to evaluate the efficacy of NSC745887 in animal models and clinical trials.

Scientific Research Applications

NSC745887 has been extensively studied for its potential applications in cancer treatment. It has been shown to have cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, NSC745887 has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for cancer treatment.

Properties

IUPAC Name

3-(methanesulfonamido)-4-methyl-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-9(2)8-14-13(16)11-6-5-10(3)12(7-11)15-19(4,17)18/h5-7,9,15H,8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJNAHDDSXGFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C)C)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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